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molecular formula C14H10Cl2O2 B1360399 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone CAS No. 4254-20-0

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

Cat. No. B1360399
M. Wt: 281.1 g/mol
InChI Key: UCXPESOPEKJXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223781B2

Procedure details

42.2 g of 4-chlorobenzaldehyde and 5 g of KCN were heated under reflux in 300 ml of a 1:1 mixture of ethanol and water for 6 hours. After cooling, the ethanol was stripped off, the residue was cooled in an ice bath and the supernatant aqueous phase was decanted off. The product was recrystallized from ethanol/petroleum ether and dried. 22 g of the compound Z1 mentioned in the title were obtained.
Quantity
42.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C-]#N.[K+].[OH2:13]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[O:7])[CH:6]([C:5]2[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=2)[OH:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
42.2 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the supernatant aqueous phase was decanted off
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol/petroleum ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C(O)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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